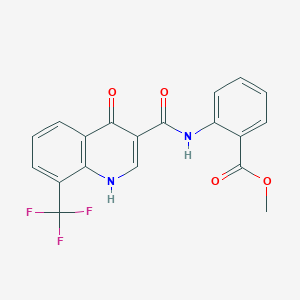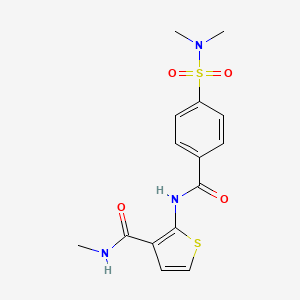
2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiophene group, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a benzamido group, which is derived from benzoic acid and contains an amide functional group .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including NMR, IR, and mass spectrometry. The presence of specific functional groups can often be inferred from these spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
The chemical compound has been explored in the synthesis and characterization of various polyamides and poly(amide-imide)s. For instance, its derivatives were used in the direct poly-condensation with aromatic dicarboxylic acids and bis(carboxyphthalimide)s, resulting in polymers with high thermal stability and solubility in aprotic polar solvents such as dimethylsulfoxide and NMP (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Crystal Structure and Molecular Interactions
Research into the crystal structures of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, has revealed insights into their supramolecular aggregation, controlled by combinations of π–π interactions and weak C–H···O hydrogen bonding (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Medicinal Chemistry: Endothelin Receptor Antagonists
In medicinal chemistry, similar compounds have been identified as potent and selective small molecule ETA receptor antagonists. The structure-activity relationships of these compounds, including modifications to the aryl group, have been extensively studied, highlighting their potential therapeutic applications (Wu, Chan, Stavros, Raju, Okun, & Castillo, 1997).
Biomineralization Studies
In the context of biomineralization, carboxylate-containing polyamides synthesized from related compounds have been studied for their ability to bind calcium ions. This research provides valuable insights into the role of these polymers in the biomineralization of calcium carbonate, which could have implications for biomaterials science (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).
Anticonvulsant Activity
In the field of neuropharmacology, derivatives of this compound have been investigated for their anticonvulsant activity. Studies have explored the effects of structural modifications on their efficacy in animal models, contributing to the development of new anticonvulsant drugs (Robertson, Leander, Lawson, Beedle, Clark, Potts, & Parli, 1987).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-16-14(20)12-8-9-23-15(12)17-13(19)10-4-6-11(7-5-10)24(21,22)18(2)3/h4-9H,1-3H3,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQCFLGALMXEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2870877.png)
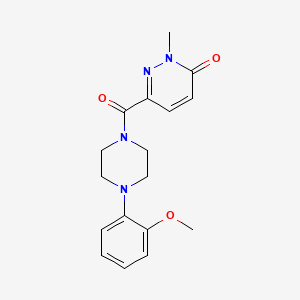
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)
![(Z)-1-benzyl-3-(((3-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2870885.png)
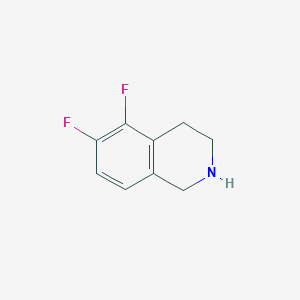
![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2870890.png)
![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2870892.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2870894.png)
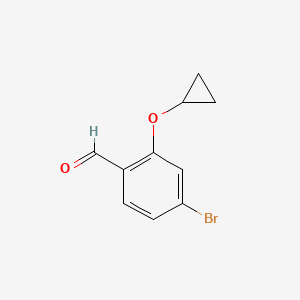
![3'-(3-Chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2870896.png)
